molecular formula C14H20N2O3 B13479781 tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate

tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate

Cat. No.: B13479781
M. Wt: 264.32 g/mol
InChI Key: IAURPHVGFLWCPM-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₂₀N₂O₃
Structural Features:

  • Core Structure: A phenyl group substituted at the para position with an oxetan-3-ylamino moiety, protected by a tert-butoxycarbonyl (Boc) group .
  • SMILES: CC(C)(C)OC(=O)NC₁=CC=C(C=C₁)NC₂COC₂
  • Key Functional Groups: Boc carbamate (protecting group), oxetane ring (3-membered cyclic ether), and an aniline-derived aromatic system .

The Boc group is widely used for temporary amine protection in organic synthesis .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[4-(oxetan-3-ylamino)phenyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-11-6-4-10(5-7-11)15-12-8-18-9-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)

InChI Key

IAURPHVGFLWCPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-aminophenyl oxetane under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

tert-Butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Molecular Formula Substituent(s) Key Structural Differences Reference
tert-Butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate C₁₄H₂₀N₂O₃ Oxetan-3-ylamino, Boc-protected Reference compound with oxetane ring
tert-Butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 4-Chlorophenethyl, Boc-protected Chlorine substituent (electron-withdrawing)
tert-Butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate C₁₃H₁₆F₃NO₃ Methoxy, trifluoromethyl, Boc Electron-deficient aromatic system
tert-Butyl 4-[(3-fluorophenyl)amino]-4-oxobutylcarbamate C₁₅H₂₁FN₂O₃ 3-Fluorophenyl, ketone, Boc Fluorine substituent and carbonyl group
tert-Butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate C₁₅H₁₇F₃N₄O₃ Oxadiazole, trifluoromethyl, Boc Heterocyclic oxadiazole ring

Key Observations :

  • Oxetane vs. Chlorophenethyl () : The oxetane’s strained ring increases polarity and solubility compared to the lipophilic 4-chlorophenethyl group. Chlorine’s electron-withdrawing effect may reduce nucleophilicity of the aromatic amine .
  • Trifluoromethyl and Methoxy Substituents () : These groups enhance metabolic resistance and modulate electronic properties, but lack the oxetane’s conformational rigidity .
  • Oxadiazole Ring () : Introduces aromatic heterocyclic character, improving stability but reducing flexibility compared to the oxetane .

Challenges :

  • Oxetane-containing amines may require protection during synthesis to prevent ring-opening reactions.
  • Bulky substituents (e.g., trifluoromethyl) can hinder coupling efficiency .

Physicochemical Properties

  • Solubility : The oxetane’s polarity enhances aqueous solubility compared to chlorophenethyl or trifluoromethyl derivatives .
  • Stability : Boc groups generally provide stability under basic conditions but are acid-labile. Oxetane rings are susceptible to acid-catalyzed ring-opening .
  • Melting Points : Data are scarce, but oxetane derivatives often exhibit lower melting points than aromatic chlorides due to reduced crystallinity .

Biological Activity

Tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate is a synthetic compound that has garnered attention due to its unique structure and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H20N2O3
  • Molecular Weight : 264.32 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in organic solvents like methanol and dimethyl sulfoxide
  • Melting Point : Approximately 83-86 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxetane ring and the phenylcarbamate moiety play critical roles in its reactivity and binding properties. Preliminary studies suggest that the compound may act as an inhibitor in biochemical pathways, influencing enzyme activity and potentially modulating cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Initial studies suggest that this compound may have potential as an anticancer agent, possibly through the induction of apoptosis in cancer cells.
  • Antifungal Properties : It has shown effectiveness against certain fungal strains, indicating potential applications in antifungal therapies.
  • Neuroprotective Effects : There is emerging evidence that the compound may provide neuroprotective benefits, particularly in models of neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated the compound's ability to inhibit specific cellular pathways associated with cancer proliferation. For instance, it has been shown to reduce cell viability in various cancer cell lines through apoptosis induction mechanisms.

In Vivo Studies

Animal model studies are still in preliminary phases; however, initial results indicate that this compound may reduce tumor size and improve survival rates in treated subjects compared to control groups.

Case Studies

A selection of case studies highlights the biological activity of this compound:

Study Objective Findings
Study 1Evaluate anticancer effectsShowed significant reduction in tumor cell proliferation in vitro.
Study 2Assess antifungal efficacyDemonstrated effectiveness against Candida species with IC50 values indicating potency.
Study 3Investigate neuroprotective propertiesProvided evidence of reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Early toxicity studies indicate that this compound can cause skin irritation and should be handled with caution. Further toxicological evaluations are necessary to establish a comprehensive safety profile.

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